molecular formula C8H5NOS B1321774 Thieno[3,2-C]pyridine-2-carbaldehyde CAS No. 94226-19-4

Thieno[3,2-C]pyridine-2-carbaldehyde

Cat. No.: B1321774
CAS No.: 94226-19-4
M. Wt: 163.2 g/mol
InChI Key: WLWWQVDSQWYRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-C]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Thieno[3,2-c]pyridine-2-carbaldehyde has been utilized in the synthesis of novel α-aminophosphonate derivatives, exhibiting promising anticancer activities. These compounds, synthesized via Mannich-type reactions, have shown significant inhibitory effects against cancer cell lines like EC109 and HepG2, with certain derivatives achieving over 90% inhibition rates (Ma et al., 2013).

Optical Properties and Potential Applications

This compound has been integral in developing 4,5-dihydrothieno[3,2-c]quinolines and their functional derivatives. These derivatives demonstrate moderate to high fluorescence quantum yields, suggesting potential applications as invisible ink dyes due to their optical properties (Bogza et al., 2018).

Development of Novel Heterocyclic Compounds

This compound plays a crucial role in the creation of new heterocyclic compounds. For instance, its reaction with cyanothioacetamide led to potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, a precursor for developing functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).

Antibacterial Properties

The compound has been used to synthesize 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, exhibiting notable antibacterial properties against both Gram-positive and Gram-negative bacterial strains. These derivatives were synthesized through a series of chemical reactions and demonstrated efficacy comparable to the reference antibiotic, norfloxacin (Rao et al., 2019).

Photochemical Applications

The compound has been involved in synthesizing 4H-thieno[3,2-c]chromene-2-carbaldehydes through photochemical cyclization. These derivatives, with their high yield and unique photophysical properties, are potential candidates for covert marking pigments (Ulyankin et al., 2021).

Safety and Hazards

Thieno[3,2-C]pyridine-2-carbaldehyde is associated with several safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Properties

IUPAC Name

thieno[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWWQVDSQWYRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607176
Record name Thieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94226-19-4
Record name Thieno[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of thieno[3,2-c]pyridine (500 mg, 3.70 mmol) in anhydrous THF (10 mL) was stirred under argon and maintained at −78° C. while a solution of 1.6 M n-butyllithium in hexane (2.5 mL, 4.07 mmol) was added dropwise. The resulting wine red solution was stirred for 5 min. then DMF (573 μL, 7.4 mmol) was added. The cooling bath was removed and the reaction mixture was stirred at room temperature for 16 hr. The reaction mixture was treated with 10% aqueous HCl, made alkaline with saturated aqueous NaHCO3 and extracted with CH2Cl2 (2×50 mL) The combined organic fractions were concentrated in vacuo to give an oily residue which was subjected to flash chromatography on silica gel (70% ethyl acetate:hexanes) to give the title compound as a white solid (41.5%): 1H-NMR (300 MHz, DMSO-d6) δ 10.20 (s, 1H), 9.39 (s, 1H), 8.60 (s, 1H), 8.59 (d, J=5.5 Hz, 1H), 8.19 (d, J=5.6 Hz, 1H); MS (ES) m/e 164 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
573 μL
Type
reactant
Reaction Step Three
Yield
41.5%

Synthesis routes and methods III

Procedure details

A solution of 1.6 g (15.8 mMoles) of diisopropylamine in 50 ml of dry THF was stirred under a nitrogen blanket and cooled to -25° C. The reaction solution was then diluted by the addition of 9.6 ml of a 1.6 Molar hexane solution of n-butyl lithium. The reaction mixture was stirred for twenty minutes at -25° C., and then was cooled to -70° C. and diluted by the dropwise addition of a solution of 1.7 g (13 mMoles) of thieno[3,2-c]pyridine in 50 ml of THF (temperature was maintained at -70° to -65° C. throughout the addition). Following complete addition of the thienopyridine, the reaction mixture was stirred at -70° C. for twenty minutes. A solution of 2.0 ml of N,N-dimethylformamide in 25 ml of THF was next added to the reaction mixture, and stirring was then continued at -70° C. for twenty minutes, and for an additional thirty minutes at -40° C. The reaction was quenched by the addition of 3 ml of glacial acetic acid, and then the mixture was warmed to 0° C. The reaction solvent was removed by evaporation under reduced pressure to provide the product as a crude oil. The oil was dissolved in water containing 1N hydrochloric acid to pH 1.0. The aqueous acid solution was extracted with dichloromethane, and then made alkaline to pH 11.5 with 1N sodium hydroxide. The alkaline solution was extracted several times with fresh dichloromethane, and the extracts were combined, dried, and the solvent was removed by evaporation under reduced pressure. Crystallization of the product thus formed from 500 ml of hot hexane afforded 800 mg of 2-formylthieno[3,2-c]pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 4
Thieno[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Thieno[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 6
Thieno[3,2-C]pyridine-2-carbaldehyde
Customer
Q & A

Q1: Why is Thieno[3,2-C]pyridine-2-carbaldehyde of interest in medicinal chemistry?

A1: this compound is a heterocyclic compound structurally similar to quinoline and isoquinoline, which are known for their diverse biological activities. This structural similarity suggests that this compound derivatives might also exhibit valuable pharmacological properties. Recent research has focused on using it as a precursor for synthesizing α-aminophosphonate derivatives []. These derivatives have shown promising anticancer activity against specific cancer cell lines, making them attractive candidates for further drug development efforts.

Q2: How was this compound used to synthesize the α-aminophosphonate derivatives in the study?

A2: Researchers synthesized a series of novel α-aminophosphonate derivatives containing Thieno[3,2-C]pyridine using a multi-step process. First, they synthesized this compound (4) starting from 3-thiophene formaldehyde and 2,2-dimethoxyethanamine via nucleophilic addition, reduction, substitution, cyclization, and formylation reactions. Then, they employed a Mannich-type reaction involving this compound (4), a phosphate ester, and an aromatic amine to produce the final α-aminophosphonate derivatives []. This synthetic strategy allowed for the creation of a library of compounds with varying substituents, enabling the exploration of structure-activity relationships and the identification of promising candidates for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.